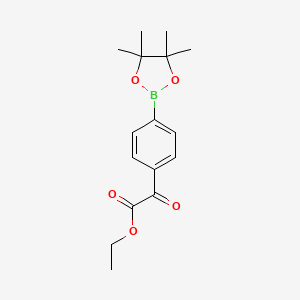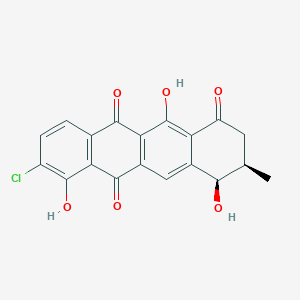
rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione: is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a chlorine atom. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common synthetic routes may involve Diels-Alder reactions, Friedel-Crafts acylation, and selective chlorination and hydroxylation reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- rel-(3R,4R)-4-Bromo-3-fluorotetrahydro-2H-pyran
- (3R,4R)-rel-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
Comparison: Compared to similar compounds, rel-(3R,4R)-8-Chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydrotetracene-1,6,11(2H)-trione stands out due to its unique combination of hydroxyl and chlorine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C19H13ClO6 |
|---|---|
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
(3R,4R)-8-chloro-4,7,12-trihydroxy-3-methyl-3,4-dihydro-2H-tetracene-1,6,11-trione |
InChI |
InChI=1S/C19H13ClO6/c1-6-4-11(21)12-8(15(6)22)5-9-14(19(12)26)16(23)7-2-3-10(20)18(25)13(7)17(9)24/h2-3,5-6,15,22,25-26H,4H2,1H3/t6-,15-/m1/s1 |
InChI-Schlüssel |
VYZRGVNZHYVQDP-NPMWZIQKSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=C2[C@@H]1O)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O |
Kanonische SMILES |
CC1CC(=O)C2=C(C3=C(C=C2C1O)C(=O)C4=C(C3=O)C=CC(=C4O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



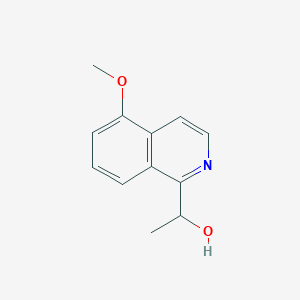
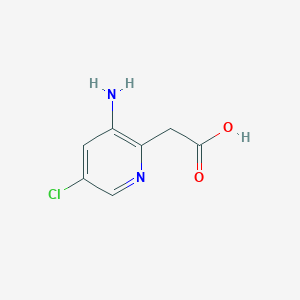
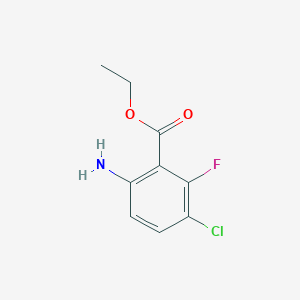
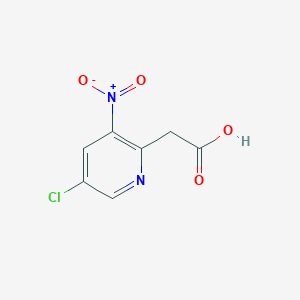

![tert-Butyl (5-cyanobicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12956572.png)


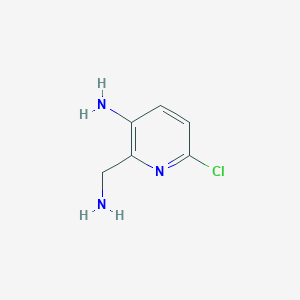

![4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)

